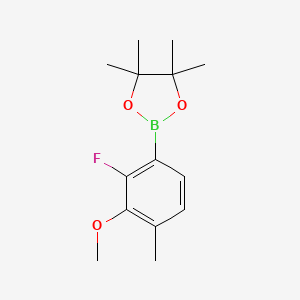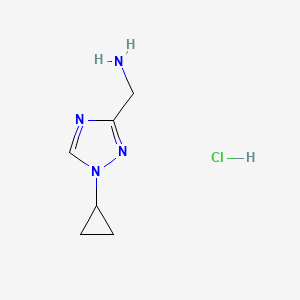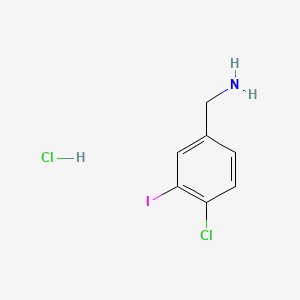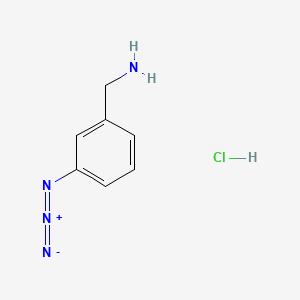
1-(3-Azidophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azidophenyl)methanamine hydrochloride is an organic compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a methanamine group. This compound is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azidophenyl)methanamine hydrochloride typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-nitrobenzylamine, undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) to form 3-azidobenzylamine.
Reduction: The nitro group in 3-nitrobenzylamine is reduced to an amine group using a reducing agent such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrochloride Formation: The resulting 1-(3-Azidophenyl)methanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Azidophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylmethanamines.
Aplicaciones Científicas De Investigación
1-(3-Azidophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of azide-alkyne cycloaddition reactions (click chemistry).
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Azidophenyl)methanamine hydrochloride involves its ability to participate in azide-alkyne cycloaddition reactions. This reaction is highly specific and efficient, making it useful in various applications. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This property is exploited in click chemistry, where the compound is used to label and track biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Azidophenyl)methanamine hydrochloride
- (2-Azidophenyl)methanamine hydrochloride
- 1-Azido-3-phenylpropane
Uniqueness
1-(3-Azidophenyl)methanamine hydrochloride is unique due to the position of the azido group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
2866307-31-3 |
|---|---|
Fórmula molecular |
C7H9ClN4 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
(3-azidophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-5-6-2-1-3-7(4-6)10-11-9;/h1-4H,5,8H2;1H |
Clave InChI |
SDGSCMUPGVIDEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=[N+]=[N-])CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)
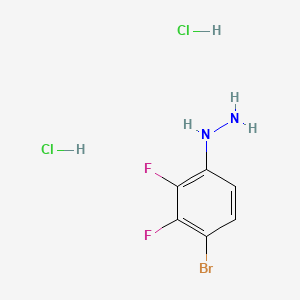

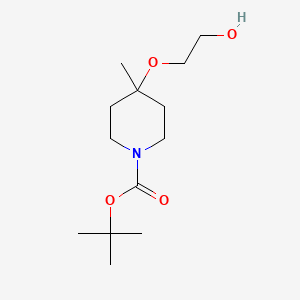
![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)
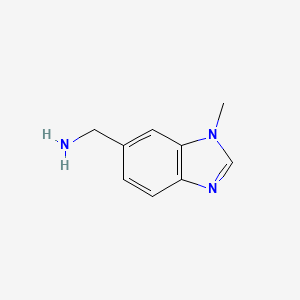

![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
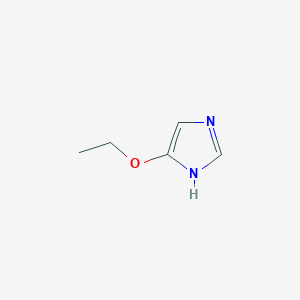
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
